Altiloxin A vs. Altiloxin B: Structural Differentiation and Biosynthetic Precursor Relationship
Altiloxin A is structurally differentiated from its closest analog, Altiloxin B, by the presence of a carboxylic acid moiety at C-4 and a distinct oxirane ring configuration. Critically, Altiloxin B has been identified as a biosynthetic precursor to pestalotiopens A and B, hybrid natural products with antimicrobial activity, establishing Altiloxin B as a scaffold for further biosynthetic elaboration—a property not demonstrated for Altiloxin A [1]. This functional divergence dictates distinct research applications: Altiloxin B serves as a precursor for hybrid metabolite biosynthesis, while Altiloxin A remains primarily characterized for its direct phytotoxic effects.
| Evidence Dimension | Structural class and biosynthetic role |
|---|---|
| Target Compound Data | Drimane sesquiterpenoid; C15H24O4; 268.35 g/mol; carboxylic acid-containing; no reported role as biosynthetic precursor to hybrid metabolites |
| Comparator Or Baseline | Altiloxin B: drimane sesquiterpenoid; identified as biosynthetic precursor to pestalotiopens A and B (sesquiterpene-cyclopaldic acid hybrids) |
| Quantified Difference | Altiloxin B is a demonstrated precursor to hybrid antimicrobial compounds; Altiloxin A is not |
| Conditions | Biosynthetic pathway analysis in Pestalotiopsis sp. |
Why This Matters
Researchers investigating hybrid natural product biosynthesis should specifically procure Altiloxin B, not Altiloxin A, as the relevant precursor scaffold for pestalotiopen production.
- [1] Pestalotiopens A and B: Stereochemically Challenging Flexible Sesquiterpene-Cyclopaldic Acid Hybrids from Pestalotiopsis sp. Chem. Eur. J. 2013. Altiloxin B identified as biosynthetic precursor. View Source
